(R)-3-[(tert-Butyloxycarbonyl)amino]hexanedioic acid 6-methyl ester
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Overview
Description
(R)-3-[(tert-Butyloxycarbonyl)amino]hexanedioic acid 6-methyl ester is a useful research compound. Its molecular formula is C12H21NO6 and its molecular weight is 275.301. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis
- This compound has been used in the asymmetric synthesis of unsaturated β-amino acid derivatives, which are valuable in organic synthesis and pharmaceutical research. For example, Davies, Fenwick, and Ichihara (1997) reported the synthesis of unsaturated β-amino acid derivatives using a similar tert-butoxycarbonyl amino compound (Davies, Fenwick, & Ichihara, 1997).
Polymer Synthesis
- The tert-butoxycarbonyl amino compound is also instrumental in polymer science. Qu, Sanda, and Masuda (2009) synthesized chiral methylpropargyl ester monomers containing amino acid moieties, which were polymerized to form polymers with one-handed helical structures (Qu, Sanda, & Masuda, 2009).
Synthesis of Non-Proteinogenic Amino Acids
- Temperini et al. (2020) developed a synthetic strategy for preparing orthogonally protected methyl esters of non-proteinogenic amino acids, utilizing tert-butoxycarbonyl (Boc) moieties (Temperini et al., 2020).
Application in Medicinal Chemistry
- In medicinal chemistry, the compound has been used in the preparation of beta-amino acid pharmacophores. Kubryk and Hansen (2006) demonstrated its use in the asymmetric hydrogenation of enamine esters (Kubryk & Hansen, 2006).
Structural Analysis in Crystallography
- Ejsmont, Gajda, and Makowski (2007) conducted a study on the conformation of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester in both crystalline state and gas phase, highlighting its importance in structural analysis (Ejsmont, Gajda, & Makowski, 2007).
Enzymatic Studies
- In the field of enzymatic studies, Scheid et al. (2004) synthesized 3-acyloxy methyl ketones through alkylation of tert-butyl 2-acyloxyacetoacetates, demonstrating the reactivity and utility of tert-butoxycarbonyl protected compounds in this domain (Scheid et al., 2004).
Mechanism of Action
The mechanism of action involves the protonation of the carbonyl oxygen, which is resonance stabilized . This puts a partial positive charge on the oxygen bonded to the t-butyl group, facilitating its cleavage . The resulting carbocation can be stabilized by undergoing an elimination by the trifluoroacetate ion .
Future Directions
The use of a thermally stable ionic liquid for high-temperature Boc deprotection of amino acids and peptides has been described . This method demonstrated a beneficial effect and extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids . This could be a potential future direction for research and application of this compound.
Properties
IUPAC Name |
(3R)-6-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13-8(7-9(14)15)5-6-10(16)18-4/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRPQYGOOWCDMZ-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854102-51-5 |
Source
|
Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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